3-{1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with dimethylamino and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The dimethylamino and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the pyrrole ring, leading to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrole derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride: Similar structure but lacks the pyrrole ring.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group and aromatic rings but with a phosphine group instead of a pyrrole ring.
Uniqueness
The uniqueness of 3-{1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid lies in its combination of a pyrrole ring with dimethylamino and methylphenyl substitutions. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-4-6-17(7-5-16)21-14-12-20(13-15-22(25)26)24(21)19-10-8-18(9-11-19)23(2)3/h4-12,14H,13,15H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWFDMQYBEFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)N(C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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